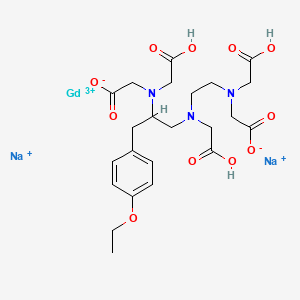
Gadoxate disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadoxate disodium, also known by the trade names Primovist in Europe and Australia/New Zealand and Eovist in the United States, is a hepatospecific paramagnetic gadolinium-based contrast agent. It is primarily used in magnetic resonance imaging (MRI) for liver imaging to characterize hepatic lesions . This compound is unique due to its ability to be taken up by hepatocytes and excreted into the bile, making it highly effective for liver-specific imaging.
准备方法
Synthetic Routes and Reaction Conditions: Gadoxate disodium is synthesized by chelating gadolinium ions with ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). The process involves the following steps:
Formation of EOB-DTPA: This involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ethoxybenzyl chloride under basic conditions to form EOB-DTPA.
Chelation with Gadolinium: The EOB-DTPA is then reacted with gadolinium oxide in the presence of a suitable solvent to form the gadolinium complex, gadoxetate disodium.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the chelation reaction under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity and quality.
化学反应分析
Types of Reactions: Gadoxate disodium primarily undergoes chelation reactions. The key reactions include:
Chelation: The formation of a stable complex between gadolinium ions and EOB-DTPA.
Substitution: Potential substitution reactions where other metal ions might replace gadolinium in the complex under specific conditions.
Common Reagents and Conditions:
Chelation: Gadolinium oxide, ethoxybenzyl diethylenetriaminepentaacetic acid, solvents like water or ethanol, and basic conditions.
Substitution: Other metal salts under controlled pH and temperature conditions.
Major Products:
Gadolinium Complex:
科学研究应用
Hepatobiliary Imaging
Gadoxate disodium is primarily used for enhancing liver MRI, providing critical information for the diagnosis and characterization of liver lesions. Its uptake by hepatocytes occurs through organic anion transporting polypeptides (OATPs), allowing for detailed imaging of liver function and biliary drainage.
Key Findings:
- Diagnostic Performance : Studies have shown that this compound-enhanced MRI outperforms conventional imaging techniques such as computed tomography (CT) in detecting liver lesions, especially those smaller than 1 cm in diameter .
- Lesion Characterization : this compound allows for better differentiation between benign and malignant lesions due to its distinct enhancement patterns during the hepatobiliary phase .
Functional MRI Applications
Recent research indicates potential applications of this compound in functional MRI, particularly in assessing liver function and hemodynamic changes. Its ability to provide functional information makes it a valuable tool in clinical settings.
Case Studies:
- A study highlighted its use in evaluating liver function by measuring the reduction rate of signal intensity in the hepatobiliary phase, correlating with liver health .
- Another pilot study explored its utility in prostate cancer imaging, leveraging OATP1B3 expression to track tumor characteristics .
Safety Profile
The safety of this compound has been extensively evaluated through multiple clinical trials and post-marketing surveillance.
Safety Data:
- In a large-scale study involving over 8,000 patients, adverse events were reported at a rate of only 1.7%, with no significant safety concerns noted among pediatric populations .
- Common adverse events included mild symptoms such as nausea and dyspnea, with serious adverse events being rare .
Regulatory Approval and Clinical Use
This compound has received regulatory approval for use in various countries, underscoring its established safety and efficacy profile.
Regulatory Insights:
- The FDA approved this compound based on comprehensive data demonstrating improved visualization of liver lesions and a favorable safety profile across diverse patient populations .
- Over 2.2 million patients have been treated with this compound since its introduction, further validating its clinical utility .
Comparative Efficacy
When compared to other gadolinium-based contrast agents, this compound exhibits superior performance in specific clinical scenarios.
| Feature | This compound | Other GBCAs |
|---|---|---|
| Hepatocyte Selectivity | High | Variable |
| Diagnostic Accuracy | High | Moderate |
| Safety Profile | Excellent | Varies |
| Lesion Detection Rate | >90% for <1 cm | <80% |
作用机制
Gadoxate disodium is compared with other gadolinium-based contrast agents such as gadobenate dimeglumine (MultiHance) and gadopentetate dimeglumine (Magnevist):
Gadobenate Dimeglumine: Similar to this compound but has a lower hepatic uptake (only 5% compared to 50% for this compound).
Gadopentetate Dimeglumine: Primarily an extracellular contrast agent with no specific uptake by hepatocytes.
Uniqueness:
相似化合物的比较
- Gadobenate dimeglumine
- Gadopentetate dimeglumine
属性
分子式 |
C23H31GdN3Na2O11+3 |
|---|---|
分子量 |
728.7 g/mol |
IUPAC 名称 |
disodium;2-[2-[[2-[carboxylatomethyl(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-2 |
InChI 键 |
SLYTULCOCGSBBJ-UHFFFAOYSA-L |
规范 SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Gd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















